2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Description
The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a heterocyclic molecule featuring a 4,5-dihydroimidazole core substituted with a 2-fluorophenylmethylsulfanyl group at position 2 and a 4-ethoxyphenyl ethanone moiety at position 1. This structure combines a sulfur-containing linker (sulfanyl group) with aromatic and electron-donating substituents (ethoxy group), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-2-25-17-9-7-15(8-10-17)13-19(24)23-12-11-22-20(23)26-14-16-5-3-4-6-18(16)21/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URETVUBBICXTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one represents a novel structure with potential biological activity. This article synthesizes available research findings on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for the compound is . It features an imidazole ring, which is known for its diverse biological activities. The presence of an ethoxy group and a fluorophenyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.
Pharmacological Profile
Research indicates that compounds containing imidazole rings often exhibit significant pharmacological activities. The specific compound has been evaluated for various biological activities, including:
- Antihypertensive Effects : Similar imidazole derivatives have shown affinity for imidazoline binding sites (IBS) and adrenergic receptors, suggesting potential use in managing hypertension. For instance, related compounds have demonstrated significant effects on mean arterial blood pressure (MAP) in spontaneously hypertensive rats, with high affinities for IBS and alpha(2) adrenergic receptors .
- Antimicrobial Activity : Imidazole-based compounds are frequently studied for their antibacterial properties. Derivatives of imidazole have been reported to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may possess similar antimicrobial properties.
The mechanisms of action for compounds with similar structures often involve modulation of receptor activity:
- PPAR Agonism : Some related compounds have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. These receptors are crucial in regulating lipid metabolism and glucose homeostasis . The specific compound's activity at these receptors could imply a role in metabolic disorders.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(4-ethoxyphenyl)-1-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one exhibit promising anticancer properties. For instance, compounds containing imidazole and thiazole moieties have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell growth effectively, with some showing better activity than established chemotherapeutics like methotrexate .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can interact favorably with proteins involved in cancer proliferation pathways, indicating its potential as a lead compound in drug development .
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in treating specific types of cancer:
- A study on thiazole and imidazole derivatives showed that these compounds exhibited significant antitumor activity against HepG2 liver cancer cells, with some derivatives achieving selectivity indices much higher than conventional treatments .
- Another research effort focused on hybrid molecules combining sulfonamide and imidazole structures demonstrated enhanced anticancer activity through improved solubility and bioavailability compared to traditional agents .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituent positions, halogen atoms, and sulfur oxidation states. Key comparisons are summarized below:
Table 1: Substituent and Structural Differences
Key Observations :
- Halogen Position: The position of fluorine on the benzyl group (2-, 3-, or 4-) affects steric and electronic properties.
- Sulfur Oxidation State : Sulfanyl (-S-) groups (target compound) are less electron-withdrawing than sulfonyl (-SO2-) groups (), which may alter metabolic stability or receptor binding .
- Aromatic Substituents : Ethoxy (target) vs. methoxy () groups influence lipophilicity (logP) and hydrogen-bonding capacity, with ethoxy increasing hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
